Bienvenue dans la boutique en ligne BenchChem!

Ppahv

TRPV1 pharmacology species selectivity pain research

PPAHV (phorbol 12-phenylacetate 13-acetate 20-homovanillate) is a mechanistically distinct, non-pungent vanilloid TRPV1 agonist that is uniquely selective for rodent over human TRPV1. Its non-cooperative receptor binding (Hill coefficient ≈1), pH-independent potency, and dual-pathway cell death profile (VR1-mediated necrosis vs. VR1-independent apoptosis) enable clean separation of pharmacological mechanisms impossible with capsaicin or RTX. Ideal for rodent pain models, ex vivo sensory nerve preparations, and translational studies requiring species-matched pharmacology without pungency artifacts. ≥98% purity (HPLC). Supplied as lyophilized solid; soluble in DMSO and ethanol.

Molecular Formula C39H44O11
Molecular Weight 688.8 g/mol
CAS No. 175796-50-6
Cat. No. B068658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpahv
CAS175796-50-6
Synonyms((1aR,1bS,4aR,7aS,7bS,8R,9S,9aS)-9a-acetoxy-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-(2-phenylacetoxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Molecular FormulaC39H44O11
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)CC5=CC(=C(C=C5)O)OC)O)C)O)OC(=O)C)OC(=O)CC6=CC=CC=C6
InChIInChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
InChIKeyOGRGWTXWAZBJKF-JXWJAAHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPAHV (CAS 175796-50-6) Technical Specifications and Baseline Identity for Research Procurement


PPAHV (phorbol 12-phenylacetate 13-acetate 20-homovanillate; CAS 175796-50-6) is a synthetic phorboid vanilloid belonging to the resiniferatoxin (RTX) chemical class [1]. It is structurally defined as a tetracyclic diterpene core with a phenylacetate ester at C12, acetate ester at C13, and a homovanillate ester at C20, yielding a molecular formula of C39H44O11 and a molecular weight of 688.77 [2]. PPAHV is supplied as a lyophilized solid with ≥98% purity (HPLC), soluble in DMSO and ethanol, and requires desiccated storage at -20°C .

Why PPAHV (CAS 175796-50-6) Cannot Be Substituted with Generic TRPV1 Agonists in Experimental Workflows


PPAHV exhibits a distinct pharmacological profile among vanilloid TRPV1 agonists that precludes direct substitution with in-class compounds such as capsaicin, resiniferatoxin (RTX), or olvanil. Critically, PPAHV displays pronounced species selectivity with strong agonist activity at rat TRPV1 but virtual inactivity at human TRPV1 (EC50 >10 μM versus EC50 3–10 μM in rat), a property not shared by capsaicin or RTX [1]. Additionally, PPAHV binds to the vanilloid receptor in a non-cooperative manner (Hill coefficient ≈1), contrasting sharply with the positively cooperative binding displayed by both capsaicin and RTX [2]. Finally, PPAHV induces apoptosis through a TRPV1-independent mechanism in Jurkat cells, a pathway distinct from the VR1-mediated necrosis observed with capsaicin [3]. These orthogonal pharmacological properties establish PPAHV as a mechanistically distinct tool compound rather than a functionally interchangeable member of the vanilloid class.

PPAHV (CAS 175796-50-6) Quantitative Evidence Guide: Comparative Pharmacology Data for Informed Procurement


Species-Selective TRPV1 Agonism: Rat vs. Human Receptor Differential Activity of PPAHV

PPAHV exhibits marked species-dependent agonist activity at TRPV1 that distinguishes it from capsaicin, resiniferatoxin (RTX), and olvanil. In recombinant rat TRPV1 expressed in CHO cells, PPAHV acts as a full agonist with EC50 values between 3 and 10 μM [1]. By contrast, at recombinant human TRPV1 under identical assay conditions, PPAHV is virtually inactive with EC50 >10 μM [2]. Mutation studies identified methionine 547 in the S4 region of rat TRPV1 as the critical determinant; substitution to leucine (M547L), the residue found in human TRPV1, reduced PPAHV activation by approximately 20-fold [3]. Importantly, the reciprocal mutation L547M in human TRPV1 conferred PPAHV responsiveness without significantly altering capsaicin, RTX, or olvanil activity [4].

TRPV1 pharmacology species selectivity pain research ion channel

Non-Cooperative Vanilloid Receptor Binding Kinetics of PPAHV vs. Capsaicin and RTX

PPAHV binds to the vanilloid receptor with non-cooperative kinetics, a property that fundamentally differentiates it from capsaicin and resiniferatoxin (RTX). In [3H]RTX displacement binding assays using rat spinal cord membranes, PPAHV yielded a Hill coefficient of 0.99 for binding inhibition and 1.06 for Ca2+ uptake induction, indicating strictly non-cooperative receptor interaction [1]. In contrast, capsaicin and RTX exhibit positively cooperative binding with Hill coefficients significantly greater than 1 under identical assay conditions [2]. Additionally, the presence of 1 μM PPAHV converted the biphasic dissociation curve of [3H]RTX to a monophasic curve, eliminating the slower dissociation phase characteristic of cooperative binding [3]. PPAHV displays a Ki of 3.1 μM for inhibition of [3H]RTX binding to vanilloid receptors [4].

receptor binding cooperativity pharmacodynamics TRPV1

TRPV1-Independent Apoptosis Induction in Jurkat Cells: PPAHV vs. RTX Mechanistic Comparison

PPAHV induces apoptosis through a TRPV1 (VR1)-independent pathway, a property that distinguishes it from both the VR1-mediated necrosis pathway triggered by capsaicin and the dual-pathway profile of its structural analog phorbol-12,13-bisnonanoate-20-homovanillate. In Jurkat T cells (which lack VR1 expression), PPAHV induced apoptosis to an extent comparable to resiniferatoxin (RTX), with cell death preceded by increased intracellular reactive oxygen species, loss of mitochondrial transmembrane potential, and caspase-3 activation [1]. Critically, phorbol-12,13-bisnonanoate-20-homovanillate, a structurally related analog of PPAHV, induced cell death in VR1-transfected 293T cells but could not trigger apoptosis in the Jurkat cell line [2]. In VR1-transfected cells, both capsaicin and PPAHV induced apparent necrotic cell death that was inhibited by capsazepine, confirming the existence of two distinct death pathways: VR1-dependent necrosis and VR1-independent apoptosis [3].

apoptosis cell death non-VR1 mechanism cancer research

In Vivo Vasoconstriction and Metabolic Effects in Perfused Rat Hindlimb: Quantitative Comparison

PPAHV produces concentration-dependent vasoconstriction and biphasic modulation of oxygen consumption in the perfused rat hindlimb, with effects quantitatively comparable to naturally occurring vanilloids. At the highest concentration tested (2 μM), PPAHV increased perfusion pressure by 42.0 ± 1.2 mmHg (indicating robust vasoconstriction) and decreased oxygen consumption (VO2) by -2.73 ± 0.51 μmol g⁻¹ h⁻¹ [1]. The competitive TRPV1 antagonist capsazepine (10 μM) caused a parallel rightward shift of both VO2 and perfusion pressure concentration-response curves with a pKB of 5.00, confirming vanilloid receptor-mediated mechanism of action [2]. The functional effects of PPAHV closely mirror those induced by naturally occurring vanilloids such as capsaicin, establishing PPAHV as a suitable synthetic alternative for in vivo vascular pharmacology studies [3].

vascular pharmacology in vivo vasoconstriction oxygen consumption

Non-Pungent Profile and Absence of Hypothermia: In Vivo Tolerability Differentiation

PPAHV exhibits a non-pungent pharmacological profile with significantly reduced systemic adverse effects compared to capsaicin, a critical differentiation for in vivo experimental applications. In rodent behavioral assays, PPAHV showed only marginal pungency, in stark contrast to the pronounced pungent and irritant effects of capsaicin [1]. Furthermore, at doses up to 200 mg/kg—a dose at which PPAHV effectively desensitizes against neurogenic inflammation—the compound failed to induce measurable hypothermia, whereas capsaicin characteristically produces significant hypothermic responses at therapeutic doses [2]. PPAHV is classified as a non-pungent resiniferatoxin-type phorboid vanilloid, a designation reflecting its favorable tolerability profile while retaining vanilloid receptor agonist activity .

non-pungent in vivo tolerability hypothermia neurogenic inflammation

pH-Independent Agonist Potency: Differential Modulation vs. Capsaicin and Olvanil

PPAHV agonist potency at rat TRPV1 is unaffected by extracellular acidification, a property that distinguishes it from capsaicin and olvanil whose potencies are significantly enhanced at acidic pH. Using FLIPR-based Ca2+ flux assays in HEK293 cells expressing recombinant rat TRPV1, PPAHV exhibited pEC50 values of 6.02 ± 0.03 at pH 7.4 and 6.04 ± 0.08 at pH 6.4, representing no significant change in potency [1]. In contrast, capsaicin pEC50 increased from 7.47 ± 0.06 (pH 7.4) to 7.71 ± 0.05 (pH 6.4), and olvanil pEC50 increased from 7.16 ± 0.06 to 7.58 ± 0.14 under the same conditions [2]. Resiniferatoxin (RTX), like PPAHV, also showed pH-independent potency with pEC50 values of 8.19 ± 0.06 (pH 7.4) and 8.10 ± 0.05 (pH 6.4) [3]. The rank order of agonist potency at pH 7.4 was RTX > capsaicin > olvanil > PPAHV [4].

pH sensitivity inflammatory conditions TRPV1 modulation potency

PPAHV (CAS 175796-50-6) Evidence-Based Research Application Scenarios


Rodent-Specific TRPV1 Activation in Species-Selective Pain and Sensory Neuroscience Studies

PPAHV is optimally deployed in experimental paradigms requiring selective activation of rodent TRPV1 without confounding activation of human TRPV1. Its EC50 of 3–10 μM at rat TRPV1 contrasted with virtual inactivity at human TRPV1 (EC50 >10 μM) makes it particularly valuable for in vivo rodent pain models, ex vivo sensory nerve preparations, and translational studies where species-matched pharmacology is critical [1]. Researchers investigating TRPV1-mediated nociception, neurogenic inflammation, or thermal hyperalgesia in rat or mouse models can utilize PPAHV to achieve receptor activation without off-target human receptor engagement that would complicate cross-species data interpretation [2].

Mechanistic Dissection of VR1-Dependent vs. VR1-Independent Cell Death Pathways

PPAHV enables clean experimental separation of vanilloid receptor-mediated necrosis from VR1-independent apoptosis. In VR1-expressing cells (e.g., TRPV1-transfected 293T cells), PPAHV induces VR1-dependent necrotic cell death inhibited by capsazepine. In VR1-negative Jurkat cells, PPAHV induces apoptosis characterized by ROS accumulation, mitochondrial depolarization, and caspase-3 activation [1]. This dual-pathway pharmacology, combined with the availability of structurally related analogs that lack apoptotic activity, positions PPAHV as an essential tool compound for studies investigating the molecular determinants of vanilloid-induced cell death and the therapeutic potential of VR1-independent apoptotic signaling [2].

Non-Pungent Vanilloid Pharmacology in In Vivo Metabolic and Vascular Studies

PPAHV is well-suited for in vivo investigations of vanilloid-mediated vascular tone, oxygen consumption, and metabolic regulation where pungency-associated confounds must be minimized. Its demonstrated vasoconstriction (ΔPP = 42.0 ± 1.2 mmHg at 2 μM) and biphasic modulation of VO2 in the perfused rat hindlimb validate its functional efficacy [1]. Critically, its non-pungent profile and absence of capsaicin-like hypothermia at doses up to 200 mg/kg eliminate behavioral and thermoregulatory artifacts that typically complicate interpretation of in vivo vanilloid studies [2]. This makes PPAHV an attractive alternative to capsaicin for studies of vanilloid receptor function in conscious animal models.

pH-Independent TRPV1 Agonism for Studies Under Variable Acidic Conditions

PPAHV is appropriate for experimental systems where extracellular pH may vary, such as studies of inflammatory microenvironments, ischemia-reperfusion models, or acidic tumor niches. Its pH-independent agonist potency (pEC50 6.02 ± 0.03 at pH 7.4 vs. 6.04 ± 0.08 at pH 6.4) ensures consistent receptor activation regardless of local pH fluctuations, unlike capsaicin and olvanil which show enhanced potency under acidic conditions [1]. This property is particularly valuable for ex vivo tissue bath experiments and in vivo studies where tissue acidification occurs as a consequence of experimental manipulation or pathological processes, enabling cleaner interpretation of TRPV1-dependent effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ppahv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.